Ethyl 6-bromo-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 6-position.
Amination: The brominated quinoline is then reacted with pyridin-3-ylmethylamine to form the corresponding amino derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Ethyl 6-bromo-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzyme active sites, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-bromo-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its anti-malarial activity.
Camptothecin: A potent anti-cancer agent.
Mepacrine: Used as an anti-protozoal drug.
Uniqueness
The unique structural features of this compound, such as the presence of the pyridin-3-ylmethylamino group, confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 6-bromo-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-2-24-18(23)15-11-21-16-6-5-13(19)8-14(16)17(15)22-10-12-4-3-7-20-9-12/h3-9,11H,2,10H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFJVDTUUIUJFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CN=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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